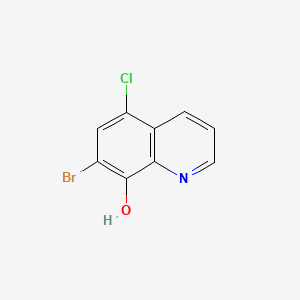

7-Bromo-5-chloroquinolin-8-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJQQSUBKRASQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Br)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227236 | |

| Record name | 8-Quinolinol, 7-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7640-33-7 | |

| Record name | 5-Chloro-7-bromo-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7640-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 7-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-BROMO-5-CHLORO-8-QUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC7DGV5BTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol (CLBQ14): A Potent Methionine Aminopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-chloroquinolin-8-ol, also identified as CLBQ14, is a halogenated quinoline derivative that has emerged as a significant subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound is a potent and selective inhibitor of methionine aminopeptidases (MetAPs), particularly those from pathogenic microorganisms such as Mycobacterium tuberculosis. This inhibitory action underscores its potential as a novel antimicrobial agent. This document details its physicochemical characteristics, outlines a detailed synthesis protocol, and presents its known biological activities with a focus on its mechanism of action. Experimental protocols for key biological assays and visualizations of the pertinent signaling pathways are also provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid, white to off-white compound with the molecular formula C₉H₅BrClNO. It is characterized by its quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 5-position, and a hydroxyl group at the 8-position. These substitutions are crucial for its biological activity and physicochemical properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrClNO | [1] |

| Molecular Weight | 258.50 g/mol | [1] |

| CAS Number | 7640-33-7 | [1] |

| Melting Point | 179-182 °C | [2] |

| Boiling Point (Predicted) | 358.4 ± 37.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.803 ± 0.06 g/cm³ | [3] |

| Solubility | Practically insoluble in water (<0.07 mg/mL); Freely soluble in dimethyl acetamide (>80 mg/mL) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.03 ± 0.04 | [4] |

| pKa (Predicted) | 2.23 ± 0.30 | [3] |

| Appearance | White to off-white solid | [3] |

Stability

This compound exhibits pH-dependent stability. It is relatively stable in acidic conditions but degrades more rapidly at a basic pH, following an inverse Z-shaped pH-decomposition profile.[4] The compound is stable in mouse, rat, monkey, and human plasma, which is a favorable characteristic for a drug candidate.[4]

Synthesis

The synthesis of this compound is typically achieved through the electrophilic bromination of 5-chloro-8-hydroxyquinoline. The hydroxyl group at the 8-position and the existing chloro group at the 5-position direct the incoming bromine atom to the 7-position of the quinoline ring.

Synthetic Pathway

Detailed Experimental Protocol for Synthesis

This protocol is based on established methods for the bromination of 8-hydroxyquinoline derivatives.

Materials:

-

5-Chloro-8-hydroxyquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask, protecting the reaction from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution three times.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an inhibitor of methionine aminopeptidases (MetAPs). MetAPs are crucial enzymes in both prokaryotes and eukaryotes, responsible for the removal of the N-terminal methionine from newly synthesized proteins.[5][6] This post-translational modification is essential for protein maturation, stability, and proper function.[6]

Inhibition of Methionine Aminopeptidase (MetAP)

CLBQ14 has been identified as a potent and selective inhibitor of MetAPs from Mycobacterium tuberculosis (MtMetAP1a and MtMetAP1c).[4] The inhibition of these enzymes disrupts essential protein synthesis and processing in the bacteria, leading to a bactericidal effect. The selectivity for microbial MetAPs over human orthologs is a key feature that makes this compound a promising candidate for antimicrobial drug development.

3.1.1. Signaling Pathway of MetAP Inhibition

The inhibition of MetAP by this compound disrupts the N-terminal methionine excision (NME) pathway, which is a critical step in protein maturation. This disruption can lead to the accumulation of proteins with an unprocessed N-terminus, which may be misfolded, non-functional, or targeted for degradation.

Antimicrobial and Antifungal Activity

While specific MIC values for this compound are not extensively reported in the literature, halogenated 8-hydroxyquinolines are known to possess broad-spectrum antimicrobial and antifungal activities.[7] The mechanism of this activity is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. For instance, the related compound cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity.[7]

3.2.1. Anticipated Antimicrobial Spectrum

Based on the activity of structurally similar compounds, this compound is expected to be active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. Further studies are required to determine the precise MIC values against a comprehensive panel of microorganisms.

| Organism Type | Potential Target Organisms |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |

| Mycobacteria | Mycobacterium tuberculosis |

| Fungi | Candida albicans, Aspergillus niger |

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against bacterial and fungal strains.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Prepare the microbial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ value of this compound against MetAP.

Materials:

-

Recombinant MetAP enzyme

-

This compound

-

L-Methionine-p-nitroanilide (Met-pNA) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in the assay buffer in a 96-well plate.

-

Add a fixed concentration of the MetAP enzyme to each well containing the compound dilutions and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, Met-pNA, to each well.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline upon substrate cleavage.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a promising heterocyclic compound with well-defined physicochemical properties and significant potential as a novel therapeutic agent. Its potent and selective inhibition of microbial methionine aminopeptidases makes it a compelling candidate for the development of new antimicrobial drugs, particularly for combating pathogens like Mycobacterium tuberculosis. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its synthesis, biological activities, and relevant experimental protocols. Further investigation into its in vivo efficacy, toxicity profile, and the full spectrum of its antimicrobial activity is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]

- 4. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. This compound has garnered interest in medicinal chemistry, notably for its activity as an inhibitor of methionine aminopeptidase (MetAP). This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and explores its mechanism of action through its impact on cellular signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound is a heterocyclic compound with the chemical formula C₉H₅BrClNO.[1] Its structure is based on the quinoline scaffold, which is a prominent feature in many biologically active molecules. The strategic placement of bromo and chloro substituents on the 8-hydroxyquinoline core significantly influences its chemical properties and biological activity. Notably, this compound has been identified as an inhibitor of methionine aminopeptidase (MetAP), an enzyme crucial for protein maturation and a target for anti-angiogenic and anti-cancer therapies.[2] This guide serves to consolidate the structural and functional understanding of this compound for research and development purposes.

Physicochemical Properties and Identification

A summary of the key physicochemical properties and identifiers for this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7640-33-7 |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Appearance | Solid |

| Melting Point | 181 °C |

| InChI | 1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H |

| InChIKey | ADJQQSUBKRASQN-UHFFFAOYSA-N |

| SMILES | Oc1c(Br)cc(Cl)c2cccnc12 |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.839 | dd | H-2 |

| 8.494 | dd | H-4 |

| 7.721 | d | H-3 |

| 7.585 | d | H-6 |

Solvent: CDCl₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 150.5 | C-8 |

| 148.2 | C-2 |

| 140.1 | C-8a |

| 133.5 | C-4 |

| 128.5 | C-4a |

| 125.8 | C-6 |

| 122.9 | C-3 |

| 115.2 | C-5 |

| 108.7 | C-7 |

Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 257.0 | 77.0 | [M]⁺ |

| 259.0 | 100.0 | [M+2]⁺ |

| 261.0 | 24.5 | [M+4]⁺ |

| 150.0 | 40.8 | [M-Br-Cl]⁺ |

| 114.0 | 14.9 | Fragment |

The isotopic pattern observed in the mass spectrum is characteristic of a molecule containing one bromine and one chlorine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct halogenation of a suitable quinoline precursor. A plausible and efficient method involves the bromination of 5-chloro-8-hydroxyquinoline.

Experimental Protocol: Bromination of 5-chloro-8-hydroxyquinoline

This protocol is adapted from established methods for the halogenation of 8-hydroxyquinolines.

Materials:

-

5-chloro-8-hydroxyquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to neutralize any acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Mechanism of Action and Signaling Pathway

This compound has been identified as an inhibitor of methionine aminopeptidase (MetAP). MetAPs are crucial enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a process known as N-terminal methionine excision (NME).[2] Inhibition of MetAP disrupts this essential step in protein maturation, leading to a cascade of cellular effects.

The primary downstream consequences of MetAP inhibition include:

-

Cell Cycle Arrest: Inhibition of MetAP has been shown to cause cell cycle arrest in the G1 phase. This is mediated through the inhibition of Retinoblastoma (Rb) protein phosphorylation and the accumulation of the cyclin-dependent kinase inhibitor p21.[3]

-

Disruption of Glutathione Redox Homeostasis: MetAP inhibition can impair the balance of glutathione, a key antioxidant in the cell, leading to increased oxidative stress.[3]

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unprocessed proteins due to MetAP inhibition can lead to ER stress, which in turn can trigger a decrease in protein synthesis and activation of autophagy.[4]

Mandatory Visualizations

Conclusion

The structure of this compound has been unequivocally determined through the comprehensive analysis of spectroscopic data. Its synthesis via halogenation of 8-hydroxyquinoline derivatives is a feasible and reproducible process. The identification of this compound as a potent inhibitor of methionine aminopeptidase highlights its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. The detailed understanding of its mechanism of action, involving the disruption of essential cellular processes such as protein maturation and cell cycle progression, provides a solid foundation for further preclinical and clinical investigations. This guide provides the necessary technical information for researchers to build upon in their drug discovery and development efforts.

References

- 1. acgpubs.org [acgpubs.org]

- 2. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of methionine aminopeptidase in C2C12 myoblasts disrupts cell integrity via increasing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol (CAS 7640-33-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-5-chloroquinolin-8-ol (also known as Cloxiquine), a halogenated derivative of 8-hydroxyquinoline. This document consolidates critical information on its physicochemical properties, synthesis, purification, biological activity, and relevant experimental protocols, designed to support research and development in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₅BrClNO.[1] It is slightly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Reference |

| Molecular Formula | C₉H₅BrClNO | - | [1] |

| Molecular Weight | 258.50 | g/mol | [1] |

| CAS Number | 7640-33-7 | - | [1] |

| Melting Point | 176 - 182 | °C | [2] |

| Boiling Point (Predicted) | 358.4 ± 37.0 | °C | [2] |

| Density (Predicted) | 1.8 ± 0.1 | g/cm³ | [2] |

| pKa (Predicted) | 2.23 ± 0.30 | - | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.356 | - | [1] |

| Water Solubility (log10WS) | -4.44 | mol/L | [1] |

| Enthalpy of Sublimation (ΔsubH°) | 113.20 ± 0.80 | kJ/mol | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely start from the commercially available 5-chloroquinolin-8-ol. The subsequent step would be a regioselective bromination at the 7-position of the quinoline ring. N-Bromosuccinimide (NBS) is a common reagent for such transformations.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

-

Dissolution: Dissolve 5-chloroquinolin-8-ol in a suitable solvent, such as chloroform, in a reaction vessel.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution at a controlled temperature, potentially starting at 0°C and gradually warming to room temperature or slightly above.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts and then with water. The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.

Purification

The crude product can be purified using standard laboratory techniques. The choice of method depends on the purity of the crude material.

-

Recrystallization: This is a suitable method if the crude product is relatively pure. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated would be chosen. Ethanol or ethyl acetate/hexane mixtures could be effective.[4]

-

Column Chromatography: For mixtures with more impurities, column chromatography is recommended. A silica gel or alumina stationary phase can be used with a gradient of solvents, such as dichloromethane and methanol or ethyl acetate and hexane, to separate the desired compound.[4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.

Inhibition of Methionine Aminopeptidase (MetAP)

A primary mechanism of action for this compound is the inhibition of methionine aminopeptidase (MetAP).[5] MetAP is a crucial enzyme responsible for the co-translational removal of the initiator methionine from newly synthesized proteins, a process known as N-terminal methionine excision.[5][6] This process is vital for protein maturation and function. By inhibiting MetAP, this compound can disrupt protein synthesis and processing, leading to cellular dysfunction and death, making it a target for antimicrobial and anticancer drug development.[5]

Caption: Mechanism of MetAP inhibition.

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline are known for their antimicrobial and antifungal properties.[7][8][9] This activity is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function. The geometry of the molecule, influenced by the halogen substituents at the 5- and 7-positions, plays a role in its mechanism of action.[8][10] The fungitoxicity of some halogenated 8-quinolinols has been shown to be potentiated in mixtures, suggesting complex modes of action.[8][10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Microplate Alamar Blue Assay

This protocol is adapted from a method used to determine the in vitro activity of cloxyquin against Mycobacterium tuberculosis and can be modified for other bacteria.[3]

Materials:

-

96-well flat-bottom microplates

-

Test compound (this compound) dissolved in DMSO

-

Bacterial culture in appropriate broth (e.g., Middlebrook 7H9GC for mycobacteria)

-

Alamar Blue reagent

-

20% Tween 80

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the microplate wells containing 100 µL of broth. The final concentration of DMSO should be kept low (e.g., <1% v/v).

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a McFarland standard (e.g., No. 1). Dilute this suspension in the appropriate broth.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for a duration appropriate for the specific bacterium (e.g., 7 days for M. tuberculosis).

-

Color Development: Add 12.5 µL of 20% Tween 80 and 20 µL of Alamar Blue to each well.

-

Re-incubation: Re-incubate the plates at 37°C for 16-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

References

- 1. chemeo.com [chemeo.com]

- 2. Methionine as translation start signal: a review of the enzymes of the pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of a New Genetic Variant of Methionine Aminopeptidase from Streptococci with Possible Post-Translational Modifications: Biochemical and Structural Characterization | PLOS One [journals.plos.org]

- 6. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 5- and 7-halogenated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 7-Bromo-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 7-Bromo-5-chloroquinolin-8-ol (also known as 7-bromo-5-chloro-8-hydroxyquinoline). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Core Properties and Data

This compound is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile chemical and biological activities.[1] Its structure, featuring both bromine and chlorine substituents on the quinoline ring, imparts unique properties relevant to medicinal chemistry and analytical applications.

Physical Properties

The physical characteristics of this compound are summarized below. The compound typically appears as a solid, ranging from white or pale yellow to reddish-yellow powder.[2][3]

| Property | Value | Unit | Citations |

| Molecular Formula | C₉H₅BrClNO | - | [2] |

| Molecular Weight | 258.50 | g/mol | [2][4] |

| Melting Point | 176 - 182 | °C | [2] |

| Boiling Point (Predicted) | 358.4 ± 37.0 | °C | [2] |

| Density (Predicted) | 1.803 ± 0.06 | g/cm³ | [2] |

| Appearance | Solid; White to off-white, Pale yellow to reddish-yellow | - | [2][3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO) | - | [2] |

| Storage Temperature | Room Temperature; Sealed in dry conditions | - | [2] |

Chemical and Thermodynamic Properties

The chemical properties highlight the compound's reactivity and behavior in various systems. Its ability to act as a chelating agent is a key feature.[1][3] Thermodynamic data provides insight into its stability and energy characteristics.[4]

| Property | Value | Unit | Citations |

| pKa (Predicted) | 2.23 ± 0.30 | - | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.356 | - | [4] |

| Log₁₀WS (Water Solubility) | -4.44 | mol/L | [4] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -4130.20 ± 1.70 | kJ/mol | [4] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -14.50 ± 2.20 | kJ/mol | [4] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -127.70 ± 2.10 | kJ/mol | [4] |

| Enthalpy of Sublimation (ΔsubH°) | 113.20 ± 0.80 | kJ/mol | [4] |

| Flash Point | 170.6 ± 26.5 | °C | [2] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

FTIR and FT-Raman: The Fourier Transform Infrared (FTIR) and FT-Raman spectra of the compound have been measured, allowing for a complete vibrational assignment and analysis of its fundamental modes.[5]

-

NMR Spectroscopy: Both 1H and 13C NMR spectral data are available for structural elucidation.[3][6]

-

Mass Spectrometry (MS): LC-MS/MS methods have been developed, identifying a key transition for the protonated molecule [M+H]⁺ at m/z 257.919 → m/z 151.005.[7][8]

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, primarily attributed to its ability to chelate metal ions essential for various cellular processes.[1][9]

-

Antimicrobial and Antifungal Activity: The compound is effective against various bacteria and fungi.[3] The mechanism is believed to involve the chelation of metal ions like iron, which deprives microbes of essential nutrients and disrupts enzymatic functions.[9] For fungi, it may also cause damage to the cell wall and cytoplasmic membrane.[10]

-

Antituberculosis Activity: Halogenated 8-hydroxyquinolines have shown promise as antituberculosis agents.[9][11] this compound was identified as a potent inhibitor of two Methionine Aminopeptidase (MetAP) enzymes in Mycobacterium tuberculosis, which are crucial for post-translational modification of proteins.[8]

-

Antiviral Properties: The compound has been investigated as a potential treatment for SARS-CoV-2. It has been shown to block the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, thereby impeding viral entry into host cells. It also inhibits the exopeptidase activity of ACE2.

The ability of 8-hydroxyquinoline derivatives to chelate and redistribute metal ions like copper and zinc is a central theme in their biological activity, impacting processes from microbial growth to amyloid plaque formation in neurodegenerative diseases.[12][13]

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds.

Synthesis Protocol: Electrophilic Bromination

A plausible route for the synthesis of this compound is the direct bromination of 5-chloroquinolin-8-ol. The hydroxyl group at position 8 is an activating, ortho-para directing group, facilitating electrophilic substitution at positions 5 and 7. Since position 5 is already occupied by a chloro group, the bromination is expected to occur regioselectively at position 7.[14]

Materials:

-

5-chloroquinolin-8-ol (starting material)

-

N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolution: Dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform in a reaction vessel protected from light.

-

Bromination: Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at 0 °C. After the addition, allow the temperature to rise to 40 °C.[14]

-

Reaction: Stir the mixture continuously for 18-48 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[14]

-

Work-up: Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any acid, followed by water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14]

-

Purification: Purify the crude this compound by column chromatography (e.g., on alumina or silica gel) using a solvent system such as ethyl acetate/hexane to yield the final product.[14]

Analytical Protocol: LC-MS/MS Quantification

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in biological matrices like rat plasma and urine.[7][8]

Instrumentation & Conditions:

-

Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][8]

-

Column: Waters XTerra MS C18 (3.5 μm, 125 Å, 2.1 × 50 mm).[7][8]

-

Mobile Phase: A gradient system of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[7][8]

-

Mass Spectrometer: 4000 QTRAP® or similar, using Multiple Reaction Monitoring (MRM) in positive ion mode.[7][8]

-

MRM Transitions:

Sample Preparation (Protein Precipitation):

-

To a sample of plasma or urine, add an internal standard.

-

Add acetonitrile to precipitate proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitate.

-

Collect the supernatant for injection into the LC-MS/MS system.[8]

This method demonstrates good linearity (1-1000 ng/mL), high extraction recovery (>96%), and stability for pharmacokinetic studies.[7][8]

Safety Information

When handling this compound, standard laboratory safety precautions should be taken. The compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or fume hood. Avoid contact with strong oxidants and flammable materials.[2]

Conclusion

This compound is a versatile halogenated quinoline with significant potential in drug development and analytical chemistry. Its well-defined physical and chemical properties, combined with its broad-spectrum biological activity, make it a valuable scaffold for designing novel therapeutic agents, particularly in the areas of infectious diseases and virology. The established protocols for its synthesis and analysis provide a solid foundation for further research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemeo.com [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) Raman [m.chemicalbook.com]

- 7. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of this compound (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]

- 8. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of this compound (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

The Biological Versatility of 7-Bromo-5-chloroquinolin-8-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 7-Bromo-5-chloroquinolin-8-ol and its related compounds have emerged as a promising class of molecules with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of these halogenated quinolin-8-ol derivatives, with a primary focus on their anticancer and antimicrobial properties. We delve into their mechanisms of action, supported by quantitative data from various in vitro studies. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, this guide employs data visualization through signaling pathway and experimental workflow diagrams to offer a clear and concise understanding of the complex biological processes involved.

Introduction

The 8-hydroxyquinoline core is a well-established pharmacophore known for its metal-chelating properties, which are often implicated in its biological effects. The strategic introduction of halogen atoms, such as bromine and chlorine, at the C-7 and C-5 positions of the quinoline ring, can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide will explore the multifaceted biological activities of this compound and its derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is believed to be mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

Mechanism of Action: Inhibition of Key Signaling Pathways

The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] The primary signaling pathways implicated include:

-

EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Quinoline derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.[1]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by quinoline derivatives can disrupt the tumor's blood supply.[1]

-

PI3K/Akt (Phosphatidylinositol-3-kinase/Protein Kinase B) Signaling Pathway: This pathway plays a central role in cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, and its inhibition by quinoline derivatives represents a promising therapeutic strategy.[2]

Quantitative Anticancer Activity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. While specific data for a wide range of direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related bromo- and chloro-substituted quinoline compounds.[3] This data serves as a valuable benchmark for the potential efficacy of this class of compounds.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |

| 5,7-Dibromo-8-hydroxyquinoline [4] | C6 (Rat Brain Tumor) | 6.7 µg/mL |

| HeLa (Human Cervix Carcinoma) | 12.3 µg/mL | |

| HT29 (Human Colon Carcinoma) | 25.6 µg/mL | |

| 7-Bromo-8-hydroxyquinoline [4] | C6 (Rat Brain Tumor) | 15.2 µg/mL |

| HeLa (Human Cervix Carcinoma) | 20.1 µg/mL | |

| HT29 (Human Colon Carcinoma) | >50 µg/mL | |

| 6-Bromo quinazoline derivatives [3] | MCF-7 (Breast) | 15.85 ± 3.32 |

| SW480 (Colon) | 17.85 ± 0.92 | |

| 7-Chloro-4-aminoquinoline hybrids | CCRF-CEM (Leukemia) | 0.4 - 8 |

| HuT78 (T-cell lymphoma) | 0.4 - 8 | |

| Quinolinone derivatives (Compd. 5) [5] | HUVEC (Endothelial) | 58.1 (48h) |

Antimicrobial Activity

Halogenated 8-hydroxyquinolines, including this compound, have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.

Mechanism of Action: Metal Chelation

The primary mechanism underlying the antimicrobial activity of 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions, such as iron (Fe), copper (Cu), and zinc (Zn).[6] These metal ions are crucial cofactors for many microbial enzymes involved in vital cellular processes. By sequestering these metal ions, the quinoline derivatives disrupt microbial metabolism, leading to growth inhibition and cell death. The formation of a metal-ligand complex can also enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for some 8-hydroxyquinoline derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid [7] | Staphylococcus epidermidis | 4-16 |

| Staphylococcus aureus | 4-16 | |

| Enterococcus faecalis | 4-16 | |

| Enterococcus faecium | 4-16 | |

| 7-Bromoquinoline-5,8-dione aryl sulphonamides [8] | Various bacterial and fungal strains | 800-1000 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline [9] | Mycobacterium tuberculosis | 0.1 µM |

| Mycobacterium smegmatis | 1.56 µM | |

| Staphylococcus aureus (MSSA) | 2.2 µM | |

| Staphylococcus aureus (MRSA) | 1.1 µM | |

| 8-Hydroxyquinoline Metal Complexes [10] | Various bacterial strains | 575.71-718.76 µM |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer and antimicrobial activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. Their mechanisms of action, involving the inhibition of key cancer-related signaling pathways and the chelation of essential metal ions in microbes, provide a solid foundation for further drug design and optimization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rroij.com [rroij.com]

- 10. chemeo.com [chemeo.com]

A Comprehensive Review of 7-Bromo-5-chloroquinolin-8-ol: From Synthesis to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol, also widely known as clioquinol, is a halogenated derivative of 8-hydroxyquinoline. Initially introduced as a topical antiseptic and later used as an oral intestinal amebicide, its journey in the pharmaceutical landscape has been marked by both therapeutic success and safety concerns.[1] Recent research has reignited interest in this molecule, exploring its potential in treating a range of diseases, from neurodegenerative disorders to cancer. This technical guide provides a comprehensive literature review of this compound, detailing its chemical properties, synthesis, biological activities, and mechanisms of action.

Physicochemical Properties

This compound is a solid with a melting point ranging from 176-182 °C. Its molecular formula is C₉H₅BrClNO, corresponding to a molecular weight of 258.50 g/mol .

| Property | Value | Reference |

| CAS Number | 7640-33-7 | |

| Molecular Formula | C₉H₅BrClNO | |

| Molecular Weight | 258.50 g/mol | |

| Melting Point | 176-182 °C | |

| Appearance | White to off-white solid | |

| logP | 3.356 | |

| TPSA | 33.12 Ų |

Synthesis

The synthesis of this compound typically involves the halogenation of 8-hydroxyquinoline. A general two-step synthetic approach can be employed, involving sequential chlorination and bromination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-chloroquinolin-8-ol

A detailed protocol for the synthesis of the direct precursor, 5-chloro-8-hydroxyquinoline, can be adapted from the literature describing the synthesis of similar halogenated quinolines. This often involves the reaction of 8-hydroxyquinoline with a chlorinating agent such as N-chlorosuccinimide (NCS) in an acidic medium.

Step 2: Synthesis of this compound

The following protocol is a general method for the bromination of an 8-hydroxyquinoline derivative and can be adapted for the synthesis of the target compound from 5-chloroquinolin-8-ol.

-

Materials: 5-chloroquinolin-8-ol, N-Bromosuccinimide (NBS), Chloroform.

-

Procedure:

-

Dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

-

Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Wash the crude product with water, followed by hexane and diethyl ether to yield this compound as a solid.

-

The product can be further purified by recrystallization or column chromatography.

-

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects. Its mechanism of action is multifaceted and primarily attributed to its ability to chelate metal ions.

Metal Ion Chelation

This compound is a potent chelator of divalent metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺). This property is central to its biological effects. By binding to these metal ions, it can disrupt the function of metalloenzymes that are crucial for the survival of pathogens and the proliferation of cancer cells. In the context of neurodegenerative diseases like Alzheimer's, it is proposed to modulate the dysregulated metal homeostasis in the brain, thereby affecting the aggregation of amyloid-beta plaques.[1]

Anticancer Activity

This compound has demonstrated significant anticancer activity against a variety of cancer cell lines. Its proposed mechanisms include the induction of apoptosis, inhibition of the proteasome, and disruption of key signaling pathways.

One of the key pathways affected is the NF-κB signaling pathway. This compound has been shown to inhibit NF-κB activity, which is crucial for cancer cell survival and proliferation. Additionally, it can induce alterations in lysosome permeability, leading to cell death.[2][3]

Table 1: Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | low micromolar range |

| MCF-7 | Breast Cancer | low micromolar range |

| Raji | Burkitt's Lymphoma | low micromolar range |

| A2780 | Ovarian Cancer | low micromolar range |

| HL-60 | Promyelocytic Leukemia | low micromolar range |

| K562 | Chronic Myelogenous Leukemia | low micromolar range |

| Jurkat | T-cell Leukemia | low micromolar range |

| Ramos | B-cell Lymphoma | low micromolar range |

Antimicrobial and Antifungal Activity

This compound has a long history of use as an antimicrobial and antifungal agent. It is effective against a broad range of bacteria and fungi.

Table 2: Antimicrobial and Antifungal Activity (MIC Values)

| Organism | Type | MIC (µg/mL) | Reference |

| Trichophyton rubrum | Fungus | 0.25 | [4] |

| Trichophyton mentagrophytes | Fungus | 0.25 | [4] |

| Candida albicans | Fungus | 0.25 - 2.0 | [5] |

| Candida tropicalis | Fungus | 0.25 - 2.0 | [5] |

| Candida parapsilosis | Fungus | 0.25 - 2.0 | [5] |

| Aspergillus fumigatus | Fungus | 0.25 - 2.0 | [5] |

| Fusarium solani | Fungus | 0.25 - 2.0 | [5] |

| Mycobacterium tuberculosis | Bacterium | 0.062 - 0.25 | [6] |

Neurotoxicity and Neuroprotection

Despite its therapeutic potential, the systemic use of this compound has been associated with neurotoxicity, most notably Subacute Myelo-Optic Neuropathy (SMON). The proposed mechanism for its neurotoxicity involves the induction of DNA double-strand breaks and the subsequent activation of the ATM/p53 signaling pathway.[7] This leads to cell cycle arrest and apoptosis in neuronal cells.

Conversely, in the context of neurodegenerative diseases, its ability to chelate excess metal ions is thought to be neuroprotective by reducing metal-induced oxidative stress and amyloid-beta aggregation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.

Table 3: Pharmacokinetic Parameters

| Species | Route of Administration | Half-life (t₁/₂) | Bioavailability | Reference |

| Human | Oral | 11 - 14 hours | - | [1][4] |

| Hamster | Intraperitoneal | ~2 hours | ~12% (vs. i.p.) | [1][4] |

In humans, after a single oral dose, the plasma concentrations are dose-related, and the drug has a half-life of 11-14 hours.[1][4] It is less metabolized to conjugates in humans compared to rodents.[1][4] In hamsters, the apparent elimination half-life is approximately 2 hours after intraperitoneal injection.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, carefully remove the medium containing the compound. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a molecule with a rich history and a promising future. Its multifaceted mechanism of action, centered around metal ion chelation, makes it a compelling candidate for further investigation in various therapeutic areas. While its neurotoxic potential necessitates careful consideration and the development of strategies to mitigate these effects, its potent anticancer, antimicrobial, and antifungal activities warrant continued research. This comprehensive guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing quinoline derivative.

References

- 1. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 7. Pharmacokinetics and distribution of clioquinol in golden hamsters [air.unimi.it]

The Function of 7-Bromo-5-chloroquinolin-8-ol as a Methionine Aminopeptidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-5-chloroquinolin-8-ol as a potent inhibitor of Methionine Aminopeptidases (MetAPs). This document synthesizes the available scientific literature to detail its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the broader context of its potential therapeutic applications.

Introduction: Methionine Aminopeptidases as a Therapeutic Target

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process is critical for protein maturation, localization, and function. There are two main types in eukaryotes, MetAP1 and MetAP2. Notably, MetAP2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, making it a compelling target for anti-cancer therapies. Inhibition of MetAP activity can lead to cell growth arrest and has been explored as a strategy for developing novel antibacterial and anti-cancer agents. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its metal-chelating properties, making its derivatives prime candidates for inhibiting metalloenzymes like MetAPs.

This compound: A Halogenated 8-Hydroxyquinoline MetAP Inhibitor

This compound, also known as CLBQ14, has been identified as a potent inhibitor of MetAPs, particularly those from Mycobacterium tuberculosis (Mtb).[1] It belongs to the class of halogenated 8-hydroxyquinolines, which includes the well-known compound clioquinol. The anti-mycobacterial activity of these compounds is attributed to their ability to inhibit MetAP enzymes.[1]

Mechanism of Action

The proposed mechanism of action for this compound centers on its 8-hydroxyquinoline core. This motif acts as a chelating agent, binding to the divalent metal ions (typically Co²⁺, Mn²⁺, or Fe²⁺) in the active site of the MetAP enzyme. This sequestration of the catalytic metal ions disrupts the enzyme's function, preventing the cleavage of the N-terminal methionine from substrate proteins. This leads to an accumulation of unprocessed proteins, ultimately resulting in cellular growth inhibition. Molecular docking studies of similar quinoline-based hybrids suggest that the inhibitor occupies both the catalytic and substrate-binding sites of the enzyme, forming hydrogen bonds and hydrophobic interactions.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against MetAP isoforms from Mycobacterium tuberculosis. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor.[2] The following table summarizes the available data for this compound (CLBQ14) and related compounds for comparison.[1]

| Compound | Target Enzyme | IC50 (µM) | Selectivity Notes |

| This compound (CLBQ14) | M. tuberculosis MetAP1a | 1.2 ± 0.1 | Highly selective for mycobacterial MetAPs over human isoforms.[1] |

| This compound (CLBQ14) | M. tuberculosis MetAP1c | 0.041 ± 0.003 | |

| Clioquinol (5-chloro-7-iodo-8-quinolin-8-ol) | M. tuberculosis MetAP1a | 2.6 ± 0.3 | |

| Clioquinol (5-chloro-7-iodo-8-quinolin-8-ol) | M. tuberculosis MetAP1c | 0.082 ± 0.004 | |

| 8-Hydroxyquinoline | M. tuberculosis MetAP1a | >50 | |

| 8-Hydroxyquinoline | M. tuberculosis MetAP1c | 11.7 ± 0.8 |

Note: Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, which also requires the substrate concentration and the Michaelis constant (Km) for the enzyme-substrate interaction.[3]

Signaling Pathways and Logical Relationships

The inhibition of MetAP2, in particular, has significant downstream effects, most notably the suppression of angiogenesis. This is linked to the inhibition of endothelial cell proliferation. A potential signaling pathway affected by MetAP2 inhibition is the ERK1/2 pathway, which is involved in cell proliferation and survival.[4]

The structure-activity relationship (SAR) of halogenated 8-hydroxyquinolines suggests that the type and position of halogen substituents significantly influence inhibitory potency.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a MetAP inhibitor.

MetAP Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against a specific MetAP isoform.

Materials:

-

Recombinant purified MetAP enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

Divalent cation cofactor (e.g., CoCl₂ or MnCl₂)

-

Fluorogenic MetAP substrate (e.g., Met-Pro-AMC)

-

This compound

-

DMSO (for compound dilution)

-

384-well assay plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Enzyme Preparation: Dilute the MetAP enzyme stock in the assay buffer containing the divalent cation to the desired working concentration.

-

Assay Reaction: a. To each well of the 384-well plate, add the diluted compound solution. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Data Acquisition: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

-

Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context by measuring the change in thermal stability of MetAP upon ligand binding.

Materials:

-

Cancer cell line of interest (e.g., HUVEC)

-

Complete cell culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

SDS-PAGE and Western Blotting reagents

-

Primary antibody against MetAP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

-

Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

-

Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated aggregates.

-

Western Blotting: a. Collect the supernatant (soluble fraction). b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for MetAP, followed by an HRP-conjugated secondary antibody. d. Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion and Future Directions

This compound has been identified as a potent and selective inhibitor of mycobacterial MetAPs, providing a strong rationale for its development as an anti-bacterial agent. Its mechanism, rooted in the metal-chelating properties of the 8-hydroxyquinoline scaffold, is well-supported by studies on analogous compounds. Given the role of human MetAP2 in angiogenesis, future research should focus on evaluating the efficacy of this compound and its derivatives against human MetAP isoforms and in relevant cancer cell models. Further structure-activity relationship studies could lead to the design of even more potent and selective inhibitors, potentially yielding novel therapeutics for both infectious diseases and oncology.

References

- 1. Characterization of Clioquinol and Analogs as Novel Inhibitors of Methionine Aminopeptidases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Solubility profile of 7-Bromo-5-chloroquinolin-8-ol in various solvents

An In-depth Technical Guide to the Solubility Profile of 7-Bromo-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile applications in medicinal chemistry and analytical sciences. The physicochemical properties of this compound, particularly its solubility in various solvent systems, are critical for its application in drug discovery, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClNO | [1][2] |

| Molecular Weight | 258.50 g/mol | [1][2][3] |

| Appearance | Pale yellow to reddish yellow powder | [1] |

| Melting Point | 179 - 182 °C | [1] |

| pKa (Predicted) | 2.23 ± 0.30 | [2][4] |

| LogP (Octanol/Water Partition Coefficient) (Predicted) | 3.356 | [3][5] |

Solubility Profile

Qualitative and Predicted Solubility Data

| Solvent System | Solubility Description/Data | Source |

| Water | Slightly soluble | [4] |

| Water (mol/L) | Log10(S) = -4.44 (Calculated) | [5] |

| Ethanol | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Chloroform | The compound is noted to be soluble in chloroform as it is used as a solvent during its synthesis. | [6] |

| Acetonitrile | Used as a solvent for recrystallization, indicating some degree of solubility. | [6] |

| Methanol / Acetone Mixture | A 1:1 mixture is used for dissolving the compound. | [6] |

The high predicted LogP value of 3.356 suggests that this compound is a lipophilic compound, which is consistent with its described solubility in organic solvents and slight solubility in water.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the equilibrium solubility of this compound in various solvents. This method is based on the shake-flask principle, which is considered the gold standard for equilibrium solubility measurements.

4.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, acetonitrile, chloroform, ethyl acetate) of analytical grade

-

Vials with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C and/or 37 °C)

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or a suitable spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-